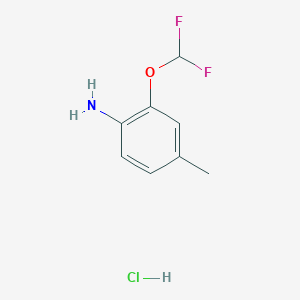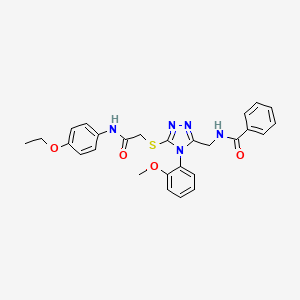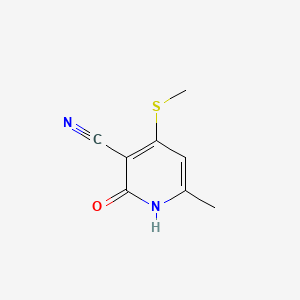
1-(1,2,4-Oxadiazol-3-yl)-2-Phenylethan-1-amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in its structure . This interaction disrupts the normal functioning of the microorganisms, leading to their death or inhibition .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interfere with the life cycle of microorganisms, disrupting their growth and reproduction .
Pharmacokinetics
Like other 1,2,4-oxadiazole derivatives, it is expected to have good bioavailability due to its ability to form hydrogen bonds .
Result of Action
The compound exhibits strong antibacterial effects against various strains of bacteria . It also shows moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the temperature can all affect its action . .
Biochemische Analyse
Biochemical Properties
The 1,2,4-oxadiazole moiety in 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride possesses hydrogen bond acceptor properties . This property allows it to interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound with biomolecules have not been reported yet.
Cellular Effects
The cellular effects of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride are not well-studied. Other 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of biological activities, including antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Molecular Mechanism
Other 1,2,4-oxadiazole derivatives have been found to possess antiviral activity against ZIKV infection .
Metabolic Pathways
Other 1,2,4-oxadiazole derivatives have been found to possess a wide range of applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds under basic conditions .
Industrial Production Methods
Industrial production of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activities.
Uniqueness
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethanamine moiety enhances its interaction with biological targets, making it a promising candidate for drug development .
Eigenschaften
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMLPLMNZJLRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2463212.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463217.png)




![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2463226.png)
![1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2463227.png)
![6-bromo-N-[1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyridine-2-carboxamide](/img/structure/B2463228.png)

![2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2463230.png)

